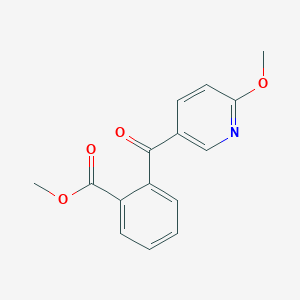

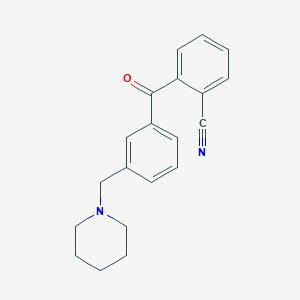

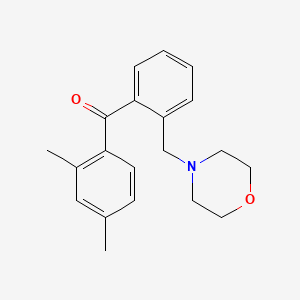

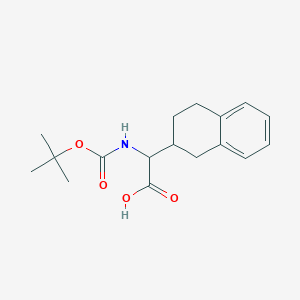

Methyl 2-(6-methoxynicotinoyl)benzoate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Pharmacological and Toxicological Assessment

- Summary of Application: The compound 6-methylnicotine, which is structurally similar to Methyl 2-(6-methoxynicotinoyl)benzoate, has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It has been used in both recreational and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .

- Methods of Application: Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine . Samples of 6-methylnicotine analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .

- Results or Outcomes: The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 2.9 % for freebase forms) . Regulatory in vitro toxicology testing demonstrated 6-methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation .

2. Use as an Insecticide

- Summary of Application: Methyl benzoate, a compound similar to Methyl 2-(6-methoxynicotinoyl)benzoate, is a relatively new botanical insecticide that occurs naturally as a metabolite in plants . Its odor is an attractant to some insects .

- Methods of Application: Since 2016, many studies have shown that methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests .

- Results or Outcomes: Methyl benzoate has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant . It has been found to be effective against various kinds of arthropods, including agricultural pests and their natural enemies, and pollinators .

3. Chemical Synthesis

- Summary of Application: Methyl 2-(6-methoxynicotinoyl)benzoate is a chemical compound that can be used as a building block in organic synthesis . It can be used in the synthesis of various organic compounds, including heterocyclic compounds .

- Methods of Application: The specific methods of application would depend on the target compound being synthesized. Typically, this would involve reactions under controlled conditions with other reagents .

- Results or Outcomes: The outcomes of such syntheses would be new organic compounds with potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science .

4. Chemical Synthesis

- Summary of Application: Methyl 2-(6-methoxynicotinoyl)benzoate is a chemical compound that can be used as a building block in organic synthesis . It can be used in the synthesis of various organic compounds, including heterocyclic compounds .

- Methods of Application: The specific methods of application would depend on the target compound being synthesized. Typically, this would involve reactions under controlled conditions with other reagents .

- Results or Outcomes: The outcomes of such syntheses would be new organic compounds with potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(6-methoxypyridine-3-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-19-13-8-7-10(9-16-13)14(17)11-5-3-4-6-12(11)15(18)20-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUJWVPXSGQTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642165 | |

| Record name | Methyl 2-(6-methoxypyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(6-methoxynicotinoyl)benzoate | |

CAS RN |

898786-03-3 | |

| Record name | Methyl 2-(6-methoxypyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613713.png)

![4,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613714.png)